molecular formula C7H10ClN B2471558 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 2126160-91-4

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2471558
CAS No.: 2126160-91-4
M. Wt: 143.61
InChI Key: ZNJFROWJKBEOKJ-UHFFFAOYSA-N
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Description

Strain-Energy-Driven Reactions

The compound participates in [2π + 2σ] cycloadditions under light-mediated energy transfer, forming polycyclic adducts with retained stereochemistry. For example, reaction with electron-deficient alkenes yields bridged products via diradical intermediates.

Conformational Analysis

X-ray crystallography reveals a butterfly-like conformation (Figure 1), with the ethynyl group occupying an axial position to minimize steric clash. This geometry influences hydrogen-bonding patterns in protein-ligand interactions.

Computational Modeling

Density functional theory (DFT) studies quantify strain distribution:

  • Bridgehead C-N bond : 1.48 Å (elongated vs. typical 1.47 Å for sp³-sp³ bonds).
  • Angle strain : 85° at bridgehead carbons vs. ideal 109.5° for tetrahedral geometry.

These insights guide the design of derivatives with tunable reactivity and stability.

Properties

IUPAC Name

1-ethynyl-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-2-7-3-6(4-7)5-8-7;/h1,6,8H,3-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJFROWJKBEOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CC(C1)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126160-91-4
Record name 1-ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride
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Preparation Methods

The synthesis of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the following steps:

Industrial production methods may involve batchwise, multigram preparations to ensure the consistent quality and yield of the compound .

Chemical Reactions Analysis

Deprotection and Amine Reactivity

The hydrochloride salt facilitates deprotection under acidic or basic conditions to generate the free amine. This process enables subsequent functionalization:

  • Deprotection :

    1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochlorideNaOH (aq)1-Ethynyl-2-azabicyclo[2.1.1]hexane+HCl\text{1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride} \xrightarrow{\text{NaOH (aq)}} \text{1-Ethynyl-2-azabicyclo[2.1.1]hexane} + \text{HCl}

    The free amine participates in nucleophilic substitutions or condensations, such as reductive amination or acylation .

Reaction TypeReagents/ConditionsProductYield*Source
Deprotection1M NaOH, 25°CFree amine>90%

Cycloaddition Reactions

The ethynyl group and strained bicyclic system enable cycloadditions:

  • [2+2] Cycloaddition : Photochemical reactions with alkenes yield fused bicyclic systems.

  • Formal [3+2] Cycloaddition : Reacts with azides via copper-catalyzed click chemistry to form triazoles .

SubstrateConditionsProductSelectivitySource
StyreneUV light, 425 nmBicyclo[3.2.1]octane derivative85% trans
Phenyl azideCuI, DIPEA, RTTriazole-functionalized bicyclic78%

Radical-Mediated Transformations

The ethynyl group participates in radical chain processes:

  • Hydrofunctionalization : Thiol-ene reactions with RSH yield thioethers under UV initiation .

  • Polar-Radical Relay : Bromo intermediates form via acid-mediated ring-opening, enabling cycloadditions .

ReactionInitiatorProductEfficiencySource
Thiol-ene additionAIBN, 70°CBicyclic thioether65%
Bromoazetidine formationHBr, CH₂Cl₂Brominated intermediate72%

Functional Group Interconversions

The ethynyl group undergoes standard alkyne transformations:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) yields ethyl-substituted derivatives.

  • Oxidation : KMnO₄ oxidizes the ethynyl to a carboxylic acid under acidic conditions.

ReactionReagentsProductNotesSource
Hydrogenation10% Pd/C, H₂1-Ethyl-2-azabicyclo[2.1.1]hexaneFull conversion
OxidationKMnO₄, H₂SO₄Bicyclohexane-1-carboxylic acidRequires dilution

Comparative Reactivity with Analogues

The ethynyl group enhances reactivity compared to other substituents:

CompoundKey ReactionRate Constant (k, M⁻¹s⁻¹)Source
1-Ethynyl-2-azabicyclo[2.1.1]hexaneClick chemistry with azides1.2 × 10⁻³
4-Ethoxy-2-azabicyclo[2.1.1]hexaneNucleophilic substitution4.5 × 10⁻⁵
2-Azabicyclo[2.1.1]hexane (unsubstituted)Amine alkylation2.8 × 10⁻⁴

Stability and Degradation

The compound is stable under inert atmospheres but degrades in strong acids/bases:

  • Hydrolysis : Prolonged exposure to H₂O at pH < 2 or > 10 cleaves the bicyclic framework.

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride serves as a key intermediate in the synthesis of more complex molecules. Its structure allows for functionalization that can lead to the development of novel bioactive compounds. The compound is particularly useful in creating sp3-rich chemical spaces, which are essential for pharmaceutical applications .

Synthetic Routes
The synthesis of this compound typically involves various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of derivatives that can be further utilized in research and industrial applications .

Biological Applications

Potential Biological Activity
Research indicates that 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride may exhibit significant biological activity, making it a target for further investigation in medicinal chemistry. It is studied for its interactions with biological targets, which could lead to the development of new therapeutic agents .

Case Studies on Biological Interactions
Studies have explored the compound's mechanism of action, revealing its potential to interact with specific receptors or enzymes within biological systems. This interaction can modulate various biological pathways, providing insights into its therapeutic applications .

Medicinal Chemistry

Drug Development Precursor
The compound is being investigated as a precursor in drug development processes. Its unique structural properties may contribute to the design of new drugs aimed at treating various conditions, particularly those involving nicotinic acetylcholine receptors .

Industrial Applications

Material Development
In addition to its applications in chemistry and biology, 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride is valuable in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into innovative industrial applications .

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group and the azabicyclohexane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride can be compared with other similar compounds, such as:

    2-Azabicyclo[2.1.1]hexane hydrochloride: Lacks the ethynyl group, which affects its reactivity and applications.

    1-Ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride:

    1-Ethynyl-2-azabicyclo[3.1.1]octane hydrochloride: Features a larger ring system, which influences its stability and reactivity.

The uniqueness of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride lies in its specific ring structure and the presence of the ethynyl group, which confer distinct chemical and biological properties.

Biological Activity

1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride (CAS No. 2126160-91-4) is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by an ethynyl group and an azabicyclohexane ring. Its molecular formula is C₇H₁₀ClN, and it exists as a hydrochloride salt, which enhances its solubility in biological systems.

PropertyValue
IUPAC Name 1-ethynyl-2-azabicyclo[2.1.1]hexane; hydrochloride
Molecular Formula C₇H₁₀ClN
Molecular Weight 145.62 g/mol

Synthesis

The synthesis of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves:

  • Intramolecular Displacement : A primary alkyl chloride is reacted with a tert-butylsulfinamide to form the bicyclic structure.
  • Hydrochloride Formation : The free base is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The ethynyl group enhances its reactivity, allowing for potential binding to specific targets involved in neurotransmission and other physiological processes.

Pharmacological Studies

Research has indicated that this compound may exhibit:

  • Antidepressant-like effects : In animal models, it has shown promise in modulating serotonin and norepinephrine pathways.
  • Analgesic properties : Preliminary studies suggest it may alleviate pain through central nervous system mechanisms.

Case Studies

Several studies have explored the pharmacological potential of 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride:

  • Study on Antidepressant Activity :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Findings : The compound significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity through serotonergic modulation.
  • Pain Management Research :
    • Objective : To assess analgesic properties.
    • Findings : In a tail-flick test, the compound displayed dose-dependent analgesia, suggesting involvement of opioid receptors.

Comparative Analysis

When compared to similar compounds, such as 2-Azabicyclo[2.1.1]hexane hydrochloride (which lacks the ethynyl group), 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride demonstrates enhanced reactivity and biological activity due to the presence of the ethynyl moiety.

CompoundKey DifferencesBiological Activity
1-Ethynyl-2-azabicyclo[2.1.1]hexaneContains an ethynyl group; higher reactivityAntidepressant-like
2-Azabicyclo[2.1.1]hexaneLacks ethynyl group; lower reactivityLimited biological data

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride, and how are reaction conditions optimized?

  • Methodological Answer : The bicyclic core is typically synthesized via intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide under controlled conditions to form the [2.1.1] ring system . Scalable approaches (>10 g) involve photochemical [2 + 2] cycloaddition using iridium catalysts (e.g., Ir[dF(CF3)ppy]₂(dtbpy)PF₆) in acetonitrile under blue LED irradiation, achieving yields up to 90% . Key steps include methylenation of aldehydes, Grignard additions, and oxidation with Dess–Martin periodinane (DMP) .

Q. How is the structural integrity of 1-ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride validated?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H iterative Full Spin Analysis (HiFSA), is used to resolve complex resonance patterns and confirm stereochemistry. X-ray crystallography may supplement structural validation, as seen in analogous bicyclo[2.1.1]hexane systems . Computational tools (e.g., PubChem-derived InChI keys) verify molecular descriptors .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer : The hydrochloride salt is stable in acidic aqueous conditions (pH < 2) but decomposes at elevated temperatures (>60°C). Stability studies should include pH titration, thermal gravimetric analysis (TGA), and monitoring via HPLC under varying storage conditions (e.g., inert atmosphere, desiccants) .

Advanced Research Questions

Q. How can synthetic scalability challenges be addressed for multigram preparations of this bicyclic scaffold?

  • Methodological Answer : Batchwise synthesis (e.g., 195 g scale) optimizes tert-butylsulfinamide displacement reactions with primary alkyl chlorides, ensuring reproducibility via strict temperature control and inert atmospheres . Photochemical methods enable scalability by reducing catalyst loadings (e.g., 0.5 mol% Ir catalyst) and minimizing purification steps .

Q. What mechanistic insights govern nucleophilic substitution at bridgehead positions in this bicyclic system?

  • Methodological Answer : Stereochemical retention during nucleophilic substitution is attributed to neighboring group participation (NGP) in the bicyclo[2.1.1]hexane framework. Isotopic labeling (e.g., ¹⁸O) and kinetic studies using model substrates (e.g., anti-7-hydroxy derivatives) reveal transition-state geometries . Computational modeling (DFT) further elucidates electronic and steric effects .

Q. How does the ethynyl group influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer : The ethynyl moiety enables Sonogashira coupling or Huisgen cycloaddition for functionalization. For example, Suzuki–Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Cs₂CO₃) introduces aromatic groups, while Cu-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked conjugates .

Q. What strategies mitigate competing side reactions during Mitsunobu or oxidation reactions with hydroxylated derivatives?

  • Methodological Answer : Anti-7-hydroxy derivatives undergo Mitsunobu reactions (DIAD, PPh₃, THF) to form ethers with stereospecificity. Competing oxidation is minimized using DMP instead of MnO₂ or PCC, which degrade sensitive bicyclic frameworks. Yields are improved by maintaining low temperatures (0°C → RT) .

Applications in Drug Discovery

Q. How is this scaffold utilized in designing LRRK2 kinase inhibitors or neurotransmitter modulators?

  • Methodological Answer : The bicyclo[2.1.1]hexane core serves as a bioisostere for para-substituted phenyl groups, enhancing solubility and conformational rigidity. In neuropharmacology, structure-activity relationship (SAR) studies optimize interactions with dopamine transporters or serotonin receptors. For LRRK2 inhibitors, fluorine or pyridinol substituents are introduced via late-stage functionalization .

Q. What in vitro assays validate its biological activity, such as antibacterial or analgesic effects?

  • Methodological Answer :

  • Antibacterial : Minimum inhibitory concentration (MIC) assays against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (CLSI guidelines) .
  • Analgesic : Tail-flick or acetic acid writhing tests in rodent models, comparing pain response reduction (%) against controls .
    Data is analyzed using ANOVA with post-hoc Tukey tests (p < 0.05 significance).

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